(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one
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Overview
Description
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one is a spirocyclic compound characterized by a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The spirocyclic framework imparts unique chemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one can be achieved through several synthetic routes. One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. This method is particularly useful for constructing the bicyclo[3.3.1]nonan-9-one core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and solvent systems, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s framework is explored for developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (7R)-7-Methyl-2-azaspiro[4.4]nonan-3-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
2-Azaspiro[4.4]nonan-3-one: Shares a similar spirocyclic framework but differs in functional groups and reactivity.
Uniqueness
(7R)-7-Methyl-2-azaspiro[44]nonan-3-one is unique due to its specific stereochemistry and functional groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
(8R)-8-methyl-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-7-2-3-9(4-7)5-8(11)10-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-,9?/m1/s1 |
InChI Key |
GBLKZMJRCGZIJB-YOXFSPIKSA-N |
Isomeric SMILES |
C[C@@H]1CCC2(C1)CC(=O)NC2 |
Canonical SMILES |
CC1CCC2(C1)CC(=O)NC2 |
Origin of Product |
United States |
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